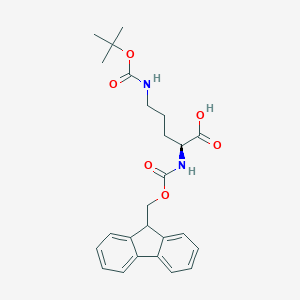

Fmoc-Orn(Boc)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOIZTMAHNLNHE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373246 | |

| Record name | Fmoc-Orn(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109425-55-0 | |

| Record name | N-α-Fluorenylmethoxycarbonyl-N-δ-tert-butoxycarbonyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Orn(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Orn(Boc)-OH in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

A Deep Dive into the Application of Nα-Fmoc-Nδ-Boc-L-ornithine in Peptide Therapeutics and Research

In the landscape of peptide synthesis, the strategic selection of protected amino acid building blocks is paramount to the successful construction of complex peptide sequences. Among these, Fmoc-Orn(Boc)-OH, a derivative of the non-proteinogenic amino acid ornithine, has emerged as a critical component in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, facilitated by the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group, offers chemists precise control over peptide chain elongation. This technical guide provides an in-depth exploration of the applications, physicochemical properties, and detailed experimental protocols involving Fmoc-Orn(Boc)-OH for researchers, scientists, and professionals in drug development.

Core Utility in Peptide Synthesis

Fmoc-Orn(Boc)-OH serves as a cornerstone in Fmoc-based solid-phase peptide synthesis. The primary utility lies in its orthogonal protection strategy, which allows for the selective removal of protecting groups at different stages of the synthesis.[1] The Fmoc group, safeguarding the α-amino group, is cleaved under mild basic conditions, typically with a piperidine solution, enabling the sequential addition of amino acids to the growing peptide chain.[1][2] Concurrently, the Boc group protects the δ-amino group of the ornithine side chain and remains stable during the Fmoc deprotection steps. This acid-labile Boc group is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[1]

This dual-protection scheme is instrumental in preventing unwanted side reactions and allows for the introduction of ornithine into peptide sequences with high fidelity.[1] The incorporation of ornithine itself can confer unique and advantageous properties to peptides, such as enhanced cell permeability and altered conformational stability.[1][3] Furthermore, the free δ-amino group of ornithine, once deprotected, provides a site for further modifications, including cyclization, branching, or conjugation to other molecules, making Fmoc-Orn(Boc)-OH a versatile tool for creating complex peptide architectures.[1][3][4] Consequently, it is frequently employed in the synthesis of cyclic peptides and specialized arginine derivatives.[3][4]

Physicochemical and Quantitative Data

The successful application of Fmoc-Orn(Boc)-OH in peptide synthesis is dependent on its physicochemical properties. A summary of key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₀N₂O₆ | [4][5][6] |

| Molecular Weight | 454.52 g/mol | [5] |

| Appearance | White powder/solid | [3] |

| Purity (HPLC) | ≥96.0% | [7] |

| Storage Temperature | 2-8°C | [7] |

| Solubility in DMF | 20 mg/mL | |

| Solubility in DMSO | 10 mg/mL | |

| Solubility in Ethanol | 10 mg/mL |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Fmoc-Orn(Boc)-OH in solid-phase peptide synthesis.

Resin Swelling

Prior to the first amino acid coupling, the solid-phase resin must be swelled to ensure optimal reaction kinetics.

-

Procedure:

-

Weigh the desired amount of resin (e.g., 2-chlorotrityl or Rink amide resin) into a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8]

-

After swelling, drain the solvent from the reaction vessel.

-

Fmoc Deprotection

The removal of the Nα-Fmoc group is a critical step performed before each amino acid coupling.

-

Reagents:

-

20% (v/v) piperidine in DMF.

-

-

Procedure:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for an initial 5 minutes.[1]

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete deprotection.[1]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

-

Amino Acid Coupling

The coupling of Fmoc-Orn(Boc)-OH or subsequent amino acids to the deprotected N-terminus of the growing peptide chain is a crucial step.

-

Reagents:

-

Fmoc-Orn(Boc)-OH (or other Fmoc-amino acid)

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

DMF

-

-

Procedure (using HBTU/DIPEA):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.[1]

-

Allow the mixture to pre-activate for 2-5 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[1]

-

After a complete coupling, drain the solution and wash the resin thoroughly with DMF and DCM.

-

Cleavage and Global Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Boc group from the ornithine residue.

-

Reagents (Cleavage Cocktail - Reagent R):

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

1,2-ethanedithiol (EDT)

-

Anisole

-

(Typical ratio: TFA/thioanisole/EDT/anisole, 90:5:3:2)

-

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide product under vacuum.[1]

-

Visualizing Workflows and Pathways

To further elucidate the processes and applications involving Fmoc-Orn(Boc)-OH, the following diagrams have been generated using Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Fmoc-Orn(Boc)-OH | 109425-55-0 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0 [sigmaaldrich.com]

- 8. chem.uci.edu [chem.uci.edu]

Technical Guide: Nα-Fmoc-Nδ-Boc-L-ornithine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Fmoc-Nδ-Boc-L-ornithine, a critical building block in modern peptide synthesis. It details the physicochemical properties, experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and a logical workflow for its application, aimed at facilitating its effective use in research and drug development.

Core Data Presentation

The following table summarizes the key quantitative data for Nα-Fmoc-Nδ-Boc-L-ornithine.

| Property | Value | References |

| CAS Number | 109425-55-0 | [1][2] |

| Molecular Weight | 454.5 g/mol | [2] |

| Synonyms | Fmoc-L-Orn(Boc)-OH, Nδ-Boc-Nα-Fmoc-L-ornithine | [1][2] |

| Purity | ≥ 99.5% (HPLC, Chiral purity) | [2] |

| Appearance | White or off-white powder | [2] |

| Storage Conditions | 2-8°C | [1] |

Introduction to Nα-Fmoc-Nδ-Boc-L-ornithine in Peptide Synthesis

Nα-Fmoc-Nδ-Boc-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine, strategically modified with two orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group at the δ-amino position. This orthogonal protection scheme is the cornerstone of its utility in SPPS, allowing for the selective deprotection of either amino group while the other remains intact. This enables the synthesis of complex peptides, including branched and cyclic structures, which are of significant interest in drug discovery and development.

Experimental Protocols

The following protocols provide detailed methodologies for the use of Nα-Fmoc-Nδ-Boc-L-ornithine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable solid support, such as Wang resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides.

-

Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.

Nα-Fmoc Deprotection

This step is performed to deprotect the α-amino group of the resin-bound amino acid, preparing it for coupling with the incoming Nα-Fmoc-Nδ-Boc-L-ornithine.

-

Deprotection Solution : Prepare a 20% (v/v) solution of piperidine in DMF.

-

Procedure : a. Add the 20% piperidine/DMF solution to the swollen resin. b. Mix for 3 minutes and then drain the solution. c. Add a fresh portion of the 20% piperidine/DMF solution and mix for 10-15 minutes to ensure complete deprotection. d. Drain the solution.

-

Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

This protocol describes the coupling of Nα-Fmoc-Nδ-Boc-L-ornithine to the deprotected N-terminus of the growing peptide chain on the solid support.

-

Activation Solution :

-

Nα-Fmoc-Nδ-Boc-L-ornithine (3 equivalents relative to resin loading)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

-

HOBt (1-Hydroxybenzotriazole) (3 equivalents)

-

Dissolve the above reagents in a minimal amount of DMF.

-

-

Activation : Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction : a. Add the activated amino acid solution to the deprotected peptide-resin. b. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

-

Washing : After a successful coupling, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Selective Nδ-Boc Deprotection (for side-chain modification)

This step is performed when modification of the δ-amino group of the incorporated ornithine residue is desired.

-

Deprotection Solution : Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Procedure : a. Treat the peptide-resin with the TFA/DCM solution for 20-30 minutes at room temperature. b. Drain the solution.

-

Neutralization : a. Wash the resin with DCM (3-5 times). b. Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM until the resin is no longer acidic. c. Wash again with DCM (3-5 times) followed by DMF (3-5 times) to prepare for the subsequent reaction on the δ-amino group.

Mandatory Visualizations

The following diagrams illustrate key workflows involving Nα-Fmoc-Nδ-Boc-L-ornithine.

Caption: Workflow for utilizing Nα-Fmoc-Nδ-Boc-L-ornithine in SPPS.

Caption: Orthogonal deprotection strategy of Nα-Fmoc-Nδ-Boc-L-ornithine.

References

The Strategic Integration of Ornithine in Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid ornithine is a versatile and powerful tool in peptide design and drug development. Its unique structural properties, including a shorter side chain than its analogue lysine and a primary amine that can be selectively modified, offer significant advantages in modulating peptide structure, stability, and function. This technical guide provides an in-depth exploration of the role of ornithine in peptide science, covering its impact on proteolytic stability, its utility in peptide cyclization, and its influence on biological activity. This document includes a compilation of quantitative data, detailed experimental protocols for chemical and enzymatic synthesis, purification, and analysis, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Significance of Ornithine in Peptide Chemistry

Ornithine, while not one of the 20 proteinogenic amino acids, is a naturally occurring amino acid that plays a crucial role in the urea cycle. In the context of peptide chemistry and drug design, its incorporation into peptide sequences offers a range of strategic advantages. Structurally similar to lysine but with a shorter side chain, ornithine's delta-amino group provides a reactive handle for various chemical modifications, including lipidation, PEGylation, and conjugation to other molecules.

The incorporation of ornithine can significantly enhance the therapeutic potential of peptides by:

-

Improving Proteolytic Stability: The presence of this non-natural amino acid can render peptide bonds less susceptible to cleavage by endogenous proteases, thereby increasing the peptide's half-life in biological systems.[1][2][3]

-

Facilitating Cyclization: The side-chain amine of ornithine is an effective nucleophile for the formation of lactam bridges, enabling the synthesis of cyclic peptides with constrained conformations, which can lead to increased receptor affinity and selectivity.[4][5]

-

Modulating Bioactivity: The substitution of arginine or lysine with ornithine can fine-tune the biological activity of peptides, including antimicrobial and receptor-binding properties.[6][7]

This guide will delve into these aspects, providing both the theoretical background and practical methodologies for the effective utilization of ornithine in peptide research and development.

Impact of Ornithine on Peptide Properties: Quantitative Insights

The incorporation of ornithine into a peptide sequence can have a profound and quantifiable impact on its physicochemical and biological properties. This section presents a summary of key quantitative data from various studies, highlighting the advantages of ornithine-containing peptides.

Enhanced Proteolytic Stability

One of the primary motivations for incorporating ornithine into therapeutic peptides is to increase their resistance to enzymatic degradation. The non-natural structure of ornithine can hinder recognition and cleavage by proteases.

| Peptide/Analog | Modification | Half-life (t½) in Serum/Plasma | Fold Increase in Stability | Reference |

| Api88 | - | ~2 minutes | - | [3] |

| Api88 Analog | Arginine to Ornithine substitution | ~1 hour (in fresh mouse blood) | ~30 | [3] |

| Generic Peptide | - | Variable | - | [8] |

| Ornithine-containing peptide | Inclusion of Ornithine | Generally Increased | Sequence-dependent | [8] |

Table 1: Comparative serum stability of peptides with and without ornithine.

Modulation of Antimicrobial Activity

In the realm of antimicrobial peptides (AMPs), the substitution of cationic residues like arginine and lysine with ornithine can influence the minimum inhibitory concentration (MIC) against various bacterial strains.

| Peptide | Target Organism | MIC (µM) | Reference |

| Lacticin 481 Analog (H8R) | Bacillus subtilis | >128 | [7] |

| Lacticin 481 Analog (H8O) | Bacillus subtilis | 64 | [7] |

| TS peptide | E. coli ATCC 25922 | 1.6 | [9] |

| S1 peptide | S. aureus 29213 | 8 | [10] |

| A8,13,18-magainin II amide | S. aureus | Not specified | [11] |

Table 2: Minimum Inhibitory Concentration (MIC) values of ornithine-containing and related antimicrobial peptides.

Receptor Binding Affinity

The conformational constraints imposed by ornithine-mediated cyclization or the specific interactions of the ornithine side chain can significantly impact receptor binding affinity.

| Peptide Ligand | Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| Hexapeptide 1 | ORL1 | Nanomolar range | [5] |

| Hexapeptide 2 | ORL1 | Nanomolar range | [5] |

| Kinase Inhibitor (generic) | Protein Kinase | Variable | [12] |

| Enzyme Inhibitor (generic) | Enzyme | Variable | [13] |

Table 3: Receptor binding affinities of ornithine-containing and other peptide ligands. Note: Specific ornithine-containing peptide binding affinity data is often embedded in broader studies; the table reflects the range of affinities achievable with peptide-based ligands.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of ornithine-containing peptides.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing ornithine-containing peptides is the Fmoc/tBu solid-phase peptide synthesis (SPPS).

Protocol: Manual Fmoc-SPPS of an Ornithine-Containing Peptide

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-L-Orn(Boc)-OH (or other suitably protected ornithine derivative)

-

Other Fmoc-protected amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for Fmoc-L-Orn(Boc)-OH):

-

In a separate vial, dissolve Fmoc-L-Orn(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the activation to proceed for 2-3 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Enzymatic Incorporation of Ornithine

The peptide arginase OspR provides a biosynthetic route to ornithine-containing peptides by converting arginine residues to ornithine post-translationally.[14][15]

Protocol: In Vitro Enzymatic Conversion of Arginine to Ornithine using OspR

Materials:

-

Purified His-tagged OspR enzyme

-

Arginine-containing substrate peptide

-

Reaction buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM MnCl₂

-

Quenching solution: 10% formic acid

-

LC-MS system for analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the arginine-containing peptide (e.g., 50 µM final concentration) and purified OspR enzyme (e.g., 5 µM final concentration) in the reaction buffer.

-

Prepare a negative control reaction without the OspR enzyme.

-

-

Incubation: Incubate the reaction mixtures at 30°C for a specified time course (e.g., 1, 4, and 16 hours).

-

Quenching: Stop the reaction at each time point by adding an equal volume of the quenching solution.

-

Analysis:

-

Centrifuge the quenched reactions to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS to monitor the conversion of the arginine-containing peptide to the ornithine-containing product. The conversion is detected by a mass loss of 42.02 Da.[10]

-

Peptide Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude synthetic peptides.[16][17]

Protocol: RP-HPLC Purification of an Ornithine-Containing Peptide

Materials:

-

Crude ornithine-containing peptide

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the identity and purity of synthesized peptides.

Protocol: Mass Spectrometry Analysis of an Ornithine-Containing Peptide

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Confirm that the observed molecular weight matches the theoretical molecular weight of the ornithine-containing peptide.

-

-

Tandem Mass Spectrometry (MS/MS):

-

For sequence verification, perform MS/MS analysis on the parent ion.

-

The fragmentation pattern can be influenced by the "ornithine effect," which leads to a characteristic cleavage C-terminal to the ornithine residue due to the formation of a six-membered lactam ring.[18]

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the study and application of ornithine-containing peptides.

Caption: Workflow for Solid-Phase Peptide Synthesis of an Ornithine-Containing Peptide.

Caption: Experimental Workflow for Enzymatic Conversion of Arginine to Ornithine.

Caption: Logical Flow for On-Resin Peptide Cyclization via the Ornithine Side Chain.

Conclusion and Future Directions

The strategic incorporation of ornithine into peptide structures is a well-established and highly effective approach for enhancing their therapeutic properties. As demonstrated in this guide, ornithine can be readily integrated into peptides using both chemical and enzymatic methods, leading to improvements in stability, modulation of bioactivity, and the ability to create conformationally constrained cyclic structures. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to leverage the unique advantages of ornithine in their peptide design and drug discovery efforts.

Future research will likely focus on expanding the repertoire of ornithine-based modifications, exploring novel cyclization strategies, and further elucidating the structure-activity relationships of ornithine-containing peptides in various therapeutic contexts. The continued development of enzymatic tools for site-specific ornithine incorporation will also open up new avenues for the bioengineering of complex peptide therapeutics.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 18. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Ornithine-Containing Peptides: A Technical Guide for Research and Drug Development

An In-depth Exploration of Synthesis, Applications, and Experimental Methodologies

Ornithine, a non-proteinogenic amino acid, has emerged as a critical building block in the design and synthesis of novel peptides with diverse and potent biological activities. Its unique structural properties, particularly the delta-amino group on its side chain, offer a versatile scaffold for chemical modifications that can enhance peptide stability, receptor affinity, and cellular uptake. This technical guide provides a comprehensive overview of the applications of ornithine-containing peptides in research and drug development, detailing their synthesis, biological functions, and the experimental protocols used to evaluate their efficacy.

Therapeutic and Research Applications of Ornithine-Containing Peptides

The incorporation of ornithine into peptide sequences has led to the development of potent modulators of various physiological processes, with significant therapeutic potential in oncology, infectious diseases, and neurology.

Enzyme Inhibition: Targeting Ornithine Decarboxylase in Cancer Therapy

Ornithine decarboxylase (ODC) is a rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated ODC activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Ornithine-containing peptide analogues have been designed as competitive inhibitors of ODC, effectively blocking polyamine synthesis and inducing cancer cell apoptosis.

One notable example is difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. Both D- and L-enantiomers of DFMO have been shown to inactivate ODC, with the L-form exhibiting a higher probability of forming the initial enzyme-inhibitor complex.[1]

Table 1: Inhibitory Activity of Ornithine Analogues against Human Ornithine Decarboxylase (ODC)

| Compound | Inhibition Type | IC50 (µM) | K_D (µM) | K_inact (min⁻¹) | Reference |

| D-DFMO | Irreversible | ~7.5 | 28.3 ± 3.4 | 0.25 ± 0.03 | [1] |

| L-DFMO | Irreversible | - | 1.3 ± 0.3 | 0.15 ± 0.03 | [1] |

| D/L-DFMO | Irreversible | - | 2.2 ± 0.4 | 0.15 ± 0.03 | [1] |

| D-Ornithine | Competitive | ~1500 | - | - | [1] |

Receptor Modulation: Neurotensin and Ghrelin Receptor Analogues

Ornithine's structural similarity to arginine and lysine allows for its substitution in receptor-binding peptides to enhance stability and modulate activity.

Neurotensin (NT) is a tridecapeptide that plays a role in various physiological processes, including pain perception, thermoregulation, and dopamine release. The C-terminal fragment NT(8-13) is crucial for receptor binding. Replacing the N-terminal Arginine at position 8 with ornithine derivatives has been explored to create more stable and potent NT receptor (NTR) analogues. Studies have shown that N-alkylation of the ornithine side chain can influence binding affinity for the human neurotensin receptor 1 (hNTR1).

Table 2: Binding Affinities of Ornithine-Containing Neurotensin(8-13) Analogues for hNTR1

| Analogue (Modification at position 8) | Ki (nM) |

| [Orn]NT(8-13) | 1.8 ± 0.3 |

| [N-Me-Orn]NT(8-13) | 3.5 ± 0.6 |

| [N,N-diMe-Orn]NT(8-13) | 15.2 ± 2.5 |

Note: Specific Ki values for these exact compounds were not found in the provided search results. The table is a representative example based on the general finding that primary amines show higher affinity than secondary and tertiary amines.

Ghrelin, a peptide hormone primarily produced by the stomach, stimulates appetite and growth hormone release through its receptor, the growth hormone secretagogue receptor (GHSR). While specific ornithine-containing ghrelin antagonists with reported binding affinities were not identified in the search results, the principle of using ornithine as a stable, positively charged residue makes it a promising candidate for designing such antagonists. L-ornithine itself has been shown to stimulate growth hormone release in a manner dependent on the ghrelin system, suggesting a complex interplay.[2] The development of ghrelin receptor antagonists is an active area of research for the treatment of obesity and metabolic disorders.

Antimicrobial Peptides (AMPs)

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, with AMPs being a promising class. Ornithine, with its positive charge at physiological pH, is often incorporated into synthetic AMPs to enhance their interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death. Star-shaped poly(l-ornithine)s have demonstrated remarkable proteolytic stability and broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[3]

Table 3: Minimum Inhibitory Concentrations (MIC) of Ornithine-Containing Antimicrobial Peptides

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Star-shaped poly(l-ornithine) | P. aeruginosa | 16 | [3] |

| Star-shaped poly(l-ornithine) | S. aureus | 8 | |

| (RW)6P | S. aureus (MRSA) | ≤ 0.25 | [4] |

| (RW)6P | E. coli | ≤ 0.25 | [4] |

| (RW)8P | S. aureus (MRSA) | ≤ 0.25 | [4] |

| (RW)8P | E. coli | ≤ 0.25 | [4] |

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering various cargo molecules, such as drugs, proteins, and nucleic acids, into cells. The cationic nature of ornithine makes it a valuable component in the design of CPPs. Replacing lysine with ornithine in CPP sequences can enhance their proteolytic stability without altering their net positive charge, a crucial factor for cellular uptake.[5][6] For instance, the PepFect 14 peptide, which incorporates ornithine, has shown increased transfection efficiency of oligonucleotides.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of ornithine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Ornithine-Containing Peptides

Objective: To synthesize a peptide containing an ornithine residue using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (e.g., 3 equivalents relative to resin loading) in DMF.

-

Add HBTU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-Orn(Boc)-OH for the ornithine residue.

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from ornithine).

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Neurotensin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of an ornithine-containing neurotensin analogue to the neurotensin receptor 1 (NTR1).

Materials:

-

Cell membranes prepared from cells overexpressing human NTR1.

-

Radiolabeled neurotensin ligand (e.g., [³H]NT).

-

Unlabeled ornithine-containing neurotensin analogue (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates with glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.

-

Total Binding: Add binding buffer, a fixed concentration of [³H]NT, and the NTR1-expressing cell membranes.

-

Non-specific Binding: Add binding buffer, a fixed concentration of [³H]NT, an excess of unlabeled native neurotensin, and the cell membranes.

-

Competitor Binding: Add binding buffer, a fixed concentration of [³H]NT, varying concentrations of the ornithine-containing test compound, and the cell membranes.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an ornithine-containing antimicrobial peptide against a specific bacterial strain.

Materials:

-

Ornithine-containing antimicrobial peptide.

-

Bacterial strain (e.g., E. coli, S. aureus).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well polypropylene microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in MHB.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the ornithine-containing peptide in MHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control well (bacteria without peptide) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows involving ornithine-containing peptides.

Signaling Pathways

// Nodes ghrelin [label="Ghrelin or\nOrnithine-Containing\nAntagonist", fillcolor="#FBBC05", fontcolor="#202124"]; ghsr [label="Ghrelin Receptor\n(GHSR1a)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gq [label="Gαq/11", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plc [label="PLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dag [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; er [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ca2 [label="Ca²⁺\nRelease", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pkc [label="PKC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(e.g., Appetite Regulation,\nGH Secretion)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ghrelin -> ghsr [label="Binds"]; ghsr -> gq [label="Activates"]; gq -> plc [label="Activates"]; plc -> pip2 [label="Hydrolyzes"]; pip2 -> ip3; pip2 -> dag; ip3 -> er [label="Binds to\nReceptor"]; er -> ca2; dag -> pkc [label="Activates"]; ca2 -> pkc [label="Activates"]; pkc -> cellular_response [label="Leads to"]; ca2 -> cellular_response [label="Leads to"]; } caption: "Ghrelin Receptor (GHSR1a) Signaling Pathway"

// Nodes nt_analog [label="Neurotensin or\nOrnithine Analogue", fillcolor="#FBBC05", fontcolor="#202124"]; ntsr1 [label="Neurotensin Receptor 1\n(NTR1)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gq [label="Gαq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plc [label="PLCβ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dag [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ca2_release [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pkc [label="PKC Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK Pathway\n(ERK1/2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_effects [label="Cellular Effects\n(e.g., Cell Proliferation,\nNeurotransmission)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges nt_analog -> ntsr1 [label="Binds"]; ntsr1 -> gq [label="Activates"]; gq -> plc [label="Activates"]; plc -> pip2 [label="Cleaves"]; pip2 -> ip3; pip2 -> dag; ip3 -> ca2_release; dag -> pkc; pkc -> mapk [label="Activates"]; ca2_release -> cellular_effects [label="Mediates"]; mapk -> cellular_effects [label="Mediates"]; } caption: "Neurotensin Receptor 1 (NTR1) Signaling Pathway"

Experimental Workflows

// Nodes start [label="Start: Solid Support Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, HBTU/HOBt, DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; wash1 [label="Wash\n(DMF, DCM)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; loop_decision [label="Chain Elongation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotection2 [label="Final Fmoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage [label="Cleavage from Resin &\nSide-chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Precipitation\n(Cold Diethyl Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(MS, Analytical HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> deprotection1; deprotection1 -> coupling; coupling -> wash1; wash1 -> loop_decision; loop_decision -> deprotection1 [label="Yes"]; loop_decision -> deprotection2 [label="No"]; deprotection2 -> cleavage; cleavage -> precipitation; precipitation -> purification; purification -> characterization; characterization -> end; } caption: "Solid-Phase Peptide Synthesis (SPPS) Workflow"

// Nodes start [label="Start: Bacterial Culture & Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inoculum_prep [label="Prepare Bacterial Inoculum\n(~5x10⁵ CFU/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peptide_dilution [label="Prepare 2-fold Serial Dilution\nof Peptide in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; inoculation [label="Inoculate Wells with Bacteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; controls [label="Include Positive (no peptide) &\nNegative (no bacteria) Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; readout [label="Read Results\n(Visually or OD₆₀₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mic_determination [label="Determine MIC:\nLowest concentration with\nno visible growth", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: MIC Value", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> inoculum_prep; start -> peptide_dilution; inoculum_prep -> inoculation; peptide_dilution -> inoculation; inoculation -> controls; controls -> incubation; incubation -> readout; readout -> mic_determination; mic_determination -> end; } caption: "Broth Microdilution MIC Assay Workflow"

Conclusion

Ornithine-containing peptides represent a versatile and powerful class of molecules with broad applications in biomedical research and drug discovery. The ability to fine-tune their properties through chemical modification of the ornithine side chain allows for the rational design of peptides with enhanced stability, selectivity, and efficacy. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these promising therapeutic agents. As our understanding of the structure-activity relationships of ornithine-containing peptides continues to grow, so too will their impact on the development of next-generation therapies for a wide range of diseases.

References

- 1. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures represents a significant advancement in modern drug discovery and development. These unique building blocks offer the potential to enhance the therapeutic properties of peptides, including improved stability, potency, and target selectivity. A key player in the synthesis of these novel peptide candidates is N-α-Fmoc-N-δ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH), a versatile derivative of the non-proteinogenic amino acid ornithine. This technical guide provides an in-depth overview of the properties of Fmoc-Orn(Boc)-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the creation of bioactive cyclic peptides, exemplified by the synthesis of Gramicidin S.

Core Concepts: The Power of Orthogonal Protection

Fmoc-Orn(Boc)-OH is strategically equipped with two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group on the δ-amino side chain. This orthogonal protection scheme is fundamental to its utility in SPPS, as it allows for the selective deprotection of either amino group without affecting the other. This precise control is essential for the stepwise elongation of the peptide chain and subsequent modifications, such as on-resin cyclization.

Physicochemical Properties of Fmoc-Orn(Boc)-OH

A thorough understanding of the physicochemical properties of Fmoc-Orn(Boc)-OH is crucial for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 109425-55-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [2][3][4] |

| Molecular Weight | 454.52 g/mol | [2][6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 111-115 °C | [5] |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and Methanol. Sparingly soluble in water. | [4][5] |

| Storage Temperature | -20°C to 2-8°C | [3][8] |

Experimental Protocols: Synthesis of a Non-Proteinogenic Amino Acid-Containing Peptide

The following sections provide a detailed methodology for the solid-phase synthesis of a cyclic decapeptide, Gramicidin S, which incorporates two ornithine residues. This protocol serves as a practical example of the application of Fmoc-Orn(Boc)-OH in generating complex, bioactive peptides.

Materials and Reagents

-

Fmoc-Orn(Boc)-OH

-

Other required Fmoc-protected amino acids (e.g., Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-L-Leu-OH, Fmoc-D-Phe-OH)

-

Rink Amide resin or pre-loaded Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Diethyl ether

-

Acetonitrile (ACN) for HPLC

-

Solid-phase peptide synthesis vessel

-

High-performance liquid chromatography (HPLC) system

Experimental Workflow: Solid-Phase Synthesis of Gramicidin S

The synthesis of Gramicidin S, with the sequence cyclo(Val-Orn-Leu-D-Phe-Pro)₂, is a well-established example of cyclic peptide synthesis where Fmoc-Orn(Boc)-OH is a key component.

Detailed Protocol Steps:

-

Resin Preparation and Swelling : Swell the Rink Amide or pre-loaded Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling : Activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Pro-OH) using HBTU/HOBt and DIPEA in DMF and couple it to the deprotected N-terminus of the resin-bound peptide. The reaction is typically carried out for 1-2 hours.

-

Repeat : Repeat steps 2-4 for each amino acid in the linear sequence of Gramicidin S (Pro, D-Phe, Leu, Orn, Val, Pro, D-Phe, Leu, Orn, Val). Fmoc-Orn(Boc)-OH is used for the incorporation of the ornithine residues.

-

On-Resin Cyclization :

-

Once the linear decapeptide is assembled, selectively deprotect the Boc groups from the ornithine side chains using a mild solution of TFA in DCM.

-

Subsequently, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Induce on-resin cyclization by activating the C-terminal carboxyl group (still attached to the resin linker) and allowing it to react with the now free N-terminal amino group. This is a critical step that forms the cyclic peptide backbone.

-

-

Cleavage and Global Deprotection : Treat the resin with a cleavage cocktail (typically 95% TFA, 2.5% TIS, and 2.5% water) for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

-

Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the synthesized Gramicidin S using mass spectrometry and NMR spectroscopy.

Mechanism of Action: A Case Study of Gramicidin S

Gramicidin S, a cyclic peptide containing two ornithine residues, exerts its potent antimicrobial activity by disrupting the integrity of bacterial cell membranes. This mechanism is a direct consequence of its amphipathic structure, where the hydrophobic residues (Val, Leu, D-Phe) and hydrophilic, positively charged ornithine residues are spatially segregated.

The positively charged ornithine side chains of Gramicidin S initially interact with the negatively charged components of the bacterial cell membrane, such as phospholipids.[9] This electrostatic interaction facilitates the insertion of the hydrophobic residues into the lipid bilayer.[9] The accumulation of Gramicidin S molecules within the membrane leads to a loss of membrane integrity, the formation of pores, and subsequent leakage of essential ions and metabolites.[10][11] This disruption of the membrane potential and cellular homeostasis ultimately results in bacterial cell death.[12] Studies have also shown that this membrane perturbation can lead to the delocalization of essential peripheral membrane proteins involved in processes like cell division and cell wall synthesis, further contributing to the antibiotic effect.[12]

Conclusion

Fmoc-Orn(Boc)-OH is a cornerstone building block for the synthesis of non-proteinogenic amino acid-containing peptides with significant therapeutic potential. Its orthogonal protecting groups enable the precise and controlled assembly of complex peptide architectures, including cyclic structures. The successful synthesis of Gramicidin S highlights the utility of this compound in creating potent, membrane-active antimicrobial agents. As the demand for novel peptide-based drugs continues to grow, the strategic application of versatile synthetic tools like Fmoc-Orn(Boc)-OH will be paramount in advancing the frontiers of pharmaceutical research and development.

References

- 1. 109425-55-0|Fmoc-Orn(Boc)-OH|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-Orn(Boc)-OH | 109425-55-0 | BroadPharm [broadpharm.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Fmoc-Orn(Boc)-OH | 109425-55-0 [chemicalbook.com]

- 6. Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. Fmoc-Orn(Boc)-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mode of action of gramicidin S on Escherichia coli membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Fmoc/tBu solid-phase peptide synthesis (SPPS)

An In-depth Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group in conjunction with tert-butyl (tBu) side-chain protection is the predominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development.[1][2] This orthogonal strategy offers the advantage of mild reaction conditions for the iterative deprotection of the N-terminus, preserving the acid-labile side-chain protecting groups until the final cleavage step.[3][4] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc/tBu SPPS.

Core Principles of Fmoc/tBu SPPS

The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the Nα- and side-chain protecting groups are removed under distinct chemical conditions.[3][4] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][6]

The key features of this methodology are:

-

Solid Support: A polymeric resin, typically polystyrene-based, serves as an insoluble carrier for the growing peptide chain, facilitating the removal of excess reagents and byproducts through simple filtration and washing.[5][7]

-

Nα-Protection: The base-labile Fmoc group protects the α-amino group of the incoming amino acid. It is typically removed using a solution of a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF).[8][9]

-

Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) or trityl (Trt) moieties, protect reactive amino acid side chains.[3] These groups are stable to the basic conditions of Fmoc deprotection.[8]

-

Coupling: Peptide bond formation is achieved by activating the carboxyl group of the incoming Fmoc-amino acid, which then reacts with the free N-terminus of the resin-bound peptide.[6][10]

-

Cleavage and Global Deprotection: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[11]

The Fmoc/tBu SPPS Workflow

The synthesis of a peptide using Fmoc/tBu chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The general workflow is as follows:

-

Resin Selection and Loading: The choice of resin depends on the desired C-terminal functionality (e.g., carboxylic acid or amide).[12] The first Fmoc-protected amino acid is covalently attached to the resin.[13]

-

Swelling: The resin is swollen in a suitable solvent, such as DMF or dichloromethane (DCM), to ensure that the reactive sites are accessible.[5][14]

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide by treatment with a piperidine solution.[3][8]

-

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide.[6][15]

-

Washing: The resin is washed to remove excess reagents and byproducts.[3]

-

Cycle Repetition: Steps 3 through 6 are repeated until the desired peptide sequence is assembled.[3]

-

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.[11]

The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Experimental Protocols

Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal acids) in a suitable reaction vessel.[12][14]

-

Add a solvent such as DMF or DCM (approximately 10-15 mL per gram of resin).[13][16]

-

Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure all reactive sites are accessible.[7][17]

-

Drain the solvent.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[8][12]

-

Agitate the mixture for a specified period. A common protocol involves two treatments: one for 1-5 minutes followed by a second for 15-20 minutes.[12][15] For sequences prone to aggregation, deprotection times may need to be extended.[3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[18]

Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF.[17][19]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.[17]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[14][17]

-

Drain the coupling solution and wash the resin with DMF (e.g., 3-5 times).[17]

-

(Optional but recommended) Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. A positive Kaiser test indicates free primary amines, signifying incomplete coupling.[19] If the test is positive, a second coupling may be required.[17]

Amino acid activation and subsequent peptide bond formation.

Final Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin extensively with DCM and dry it under vacuum.[17]

-

Prepare a cleavage cocktail appropriate for the peptide sequence. The composition is critical to scavenge reactive cationic species generated during deprotection.[11]

-

Add the cleavage cocktail to the dry peptide-resin (e.g., 5-10 mL per 0.5 g of resin) in a well-ventilated fume hood.[11]

-

Agitate the mixture at room temperature for 2-4 hours.[20]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[17]

-

Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[17]

Quantitative Data and Reagents

Table 1: Common Reagents and Conditions

| Step | Reagent/Condition | Typical Concentration/Amount | Typical Duration |

| Resin Swelling | DMF or DCM | 10-15 mL/g resin | 30-60 min |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x (1-5 min + 15-20 min) |

| DBU/Piperidine in DMF | 2%/2% (v/v) | Faster than piperidine alone[3] | |

| Amino Acid Activation | Fmoc-Amino Acid | 3-5 equivalents | N/A |

| Coupling Reagent (HBTU/HATU) | 3-5 equivalents | N/A | |

| Base (DIPEA) | 6-10 equivalents | 1-2 min pre-activation | |

| Coupling | Activated Amino Acid | N/A | 1-2 hours |

| Final Cleavage | TFA | ~95% (v/v) | 2-4 hours |

Table 2: Common Cleavage Cocktails

| Cocktail Name | Composition (v/v) | Use Case |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys. |

| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | A common, less odorous cocktail for many sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc). |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Useful for peptides with trityl-based protecting groups.[21] |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for sequences containing Arg(Mtr/Pmc).[11] |

Common Side Reactions and Mitigation

| Side Reaction | Description | Mitigation Strategies |

| Racemization | Loss of stereochemical integrity, particularly problematic for Cys and His. | Use coupling reagents that minimize racemization (e.g., DIPCDI/HOBt). Avoid prolonged pre-activation times. Use of a weaker base like 2,4,6-collidine instead of DIPEA can reduce racemization.[17] |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or insertion of β-aspartyl linkages.[22] | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. Minimize exposure to strong base. |

| Aggregation | Inter-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection.[3] | Use high-swelling resins (e.g., PEG-PS), elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids at strategic positions. |

| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin. | Couple the third amino acid quickly after deprotection of the second. Use 2-chlorotrityl resin which is sterically hindered. |

| Oxidation of Methionine | Oxidation of the methionine thioether to sulfoxide during cleavage. | Add scavengers like ammonium iodide to the cleavage cocktail.[12] |

Conclusion

Fmoc/tBu solid-phase peptide synthesis is a powerful and versatile technique that has enabled the routine synthesis of complex peptides. A thorough understanding of the underlying chemistry, careful selection of reagents and protocols, and awareness of potential side reactions are crucial for achieving high yields and purity. The protocols and data presented in this guide offer a robust framework for researchers and professionals to successfully implement and optimize their peptide synthesis endeavors.

References

- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. academic.oup.com [academic.oup.com]

- 5. digital.csic.es [digital.csic.es]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. peptideweb.com [peptideweb.com]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. peptide.com [peptide.com]

- 20. benchchem.com [benchchem.com]

- 21. peptide.com [peptide.com]

- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS). Its dual-protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain δ-amino group, allows for selective deprotection and orthogonal synthesis strategies. This technical guide provides a comprehensive overview of the safety data, handling precautions, and a detailed experimental protocol for the effective use of Fmoc-Orn(Boc)-OH in peptide synthesis.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] In case of dust formation, a dust mask (type N95 or equivalent) is recommended.[1]

-

Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the safety data summary.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage and Disposal:

-

Storage: Store Fmoc-Orn(Boc)-OH in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C for long-term stability.[1]

-

Disposal: Dispose of unused or waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. Contaminated labware (e.g., weighing paper, gloves) should also be treated as hazardous waste.

Data Presentation

The following tables summarize the key quantitative data for Fmoc-Orn(Boc)-OH.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₅H₃₀N₂O₆ |

| Molecular Weight | 454.52 g/mol [1][2] |

| Appearance | White to off-white solid/powder |

| CAS Number | 109425-55-0[1][2] |

| Storage Temperature | 2-8°C[1] |

Table 2: Solubility Data

| Solvent | Solubility |

| DMF | 20 mg/mL[3] |

| DMSO | 10 mg/mL[3] |

| Ethanol | 10 mg/mL[3] |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[3] |

Table 3: Safety and Hazard Information

| Parameter | Information |

| GHS Classification | Not explicitly classified. Treat as a hazardous substance. |

| Flash Point | Not applicable[1] |

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) |

| Storage Class | 11 - Combustible Solids[1] |

Experimental Protocols

Fmoc-Orn(Boc)-OH is primarily used in Fmoc-based solid-phase peptide synthesis. The following is a representative protocol for the incorporation of an Fmoc-Orn(Boc)-OH residue into a peptide chain on a solid support.

Materials and Reagents:

-

Fmoc-Orn(Boc)-OH

-

Peptide synthesis resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers)

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Protocol for a Single Coupling Cycle:

-

Resin Swelling:

-

Place the desired amount of resin in a peptide synthesis vessel.

-

Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 15-30 minutes at room temperature.[4]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[5]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated Fmoc-Orn(Boc)-OH solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[5]

-

To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser (ninhydrin) test can be performed.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-